![molecular formula C18H16N2O3S2 B2773436 (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide CAS No. 682783-27-3](/img/structure/B2773436.png)
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
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Description
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Importance
Compounds like "(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide" are synthesized through various chemical reactions that often involve the condensation of thiol and aldehyde or ketone precursors. The presence of furan and thioxothiazolidin rings in their structure is of particular interest in medicinal chemistry due to their bioactive potential. Furan derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimycobacterial properties. Similarly, thioxothiazolidin derivatives have shown promise in various pharmacological activities due to their structural versatility and bioisosteric properties (Ostrowski, 2022).
Biological Activities
The unique structure of furan and thioxothiazolidin derivatives contributes to a broad spectrum of biological activities. For instance, arylmethylidene derivatives of 3H-furan-2-ones, which share structural similarities with the compound , have been shown to react with various nucleophilic agents to produce a wide range of bioactive molecules. These reactions yield compounds with potential applications in pharmaceutical development, including amides and heterocyclic compounds with antimicrobial and anticancer activities (Kamneva et al., 2018).
Therapeutic Potential
The exploration of furan and thioxothiazolidin derivatives in drug discovery has led to the identification of molecules with promising therapeutic potential. These compounds have been investigated for their efficacy in treating various diseases, including cancer, microbial infections, and central nervous system disorders. The incorporation of furan and thioxothiazolidin moieties into pharmaceutical compounds aims to enhance their pharmacological profile, improving activity and selectivity for specific biological targets. Moreover, these derivatives are considered in the development of novel central nervous system (CNS) acting drugs due to their diverse functional chemical groups that could mimic neurotransmitter activity or inhibit detrimental enzymatic processes in the brain (Saganuwan, 2017).
properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-4-2-5-13(10-12)19-16(21)7-8-20-17(22)15(25-18(20)24)11-14-6-3-9-23-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLLBACJPKKCNK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide |
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